N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a synthetic compound that features a brominated thiophene ring and an oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom and the oxadiazole ring can impart unique chemical and biological properties, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-6(16)14-11(2,3)10-13-9(17-15-10)8-7(12)4-5-18-8/h4-5H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWRMNKIOMLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)C2=C(C=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves the following steps:
Formation of the 3-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization to form the oxadiazole ring: The 3-bromothiophene-2-carboxylic acid is then reacted with hydrazine hydrate and a suitable dehydrating agent (such as phosphorus oxychloride) to form the 1,2,4-oxadiazole ring.
Acylation to introduce the acetamide group: The resulting oxadiazole compound is then acylated using acetic anhydride or acetyl chloride to form the final product
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the sulfur atom in the thiophene ring or the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate or cesium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted thiophene derivative, while coupling reactions would yield biaryl or diaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene and oxadiazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used to study the interactions of brominated heterocycles with biological macromolecules, such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Electronic Properties: In material science applications, the compound’s electronic properties can influence the performance of electronic devices by affecting charge transport and light emission
Comparison with Similar Compounds
Similar Compounds
N-[2-[5-(3-bromothiophen-2-yl)-1,3,4-oxadiazol-3-yl]propan-2-yl]acetamide: Similar structure but with a different oxadiazole ring.
2-(5-bromothiophen-2-yl)propan-2-ol: Lacks the oxadiazole ring but contains the bromothiophene moiety.
5,5’-Dibromo-2,2’-bithiophene: Contains two bromothiophene rings but lacks the oxadiazole moiety .
Uniqueness
N-[2-[5-(3-bromothiophen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the combination of the brominated thiophene ring and the 1,2,4-oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
